Flufenzine

Descripción general

Descripción

Flufenzine, also known as Diflovidazin, is a selective acaricide . It is an analogue of the neuroleptic drug fluphenazine . Fluphenazine is a typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia .

Synthesis Analysis

This compound, as an analogue of fluphenazine, has been synthesized and studied for its various properties . A series of 10 novel analogues of fluphenazine were synthesized and their influence on the frequency of apoptosis and necrosis in cultures of human lymphocytes was compared with the effect of fluphenazine .

Molecular Structure Analysis

The molecular formula of Fluphenazine, which this compound is an analogue of, is C22H26F3N3OS . The molecular weight of Fluphenazine Hydrochloride, a related compound, is 510.4 g/mol .

Chemical Reactions Analysis

Fluphenazine, the parent compound of this compound, has been studied for its reactions and degradation profile . It has been subjected to oxidation, photolysis, and degradation in aqueous solutions (neutral and acidic), and solid state according to the International Council for Harmonisation Guidelines .

Physical And Chemical Properties Analysis

Fluphenazine is a white to off-white, odorless crystalline powder . The physical and chemical properties of Fluphenazine Hydrochloride, a related compound, have been described in detail .

Aplicaciones Científicas De Investigación

Efficacy in Weed Control

- Flumioxazine, a variant similar to Flufenazine, has been studied for its efficacy in weed control. It has been found effective in controlling weeds in soybean crops, with pre-emergence application leading to increased yield and economic returns (Thirumalaikumar & Kalpana, 2016).

Impact on Soil Arthropods

- A study examining the impact of a herbicide mixture containing fluazifop (related to Flufenazine) on soil arthropods associated with common bean crops revealed that the herbicide affected the densities of all arthropods except for one species. This indicates that such herbicides, including those related to Flufenazine, can influence the soil ecosystem (Pereira et al., 2007).

Influence on Crop Physiology and Yield

- Research on the phyto-impact of fluazinam, related to Flufenazine, on crops like pepper and eggplant, showed that it did not cause a toxic effect on the plants and improved their physiological status. This suggests that similar compounds like Flufenazine might have a beneficial impact on certain crop characteristics (Younes et al., 2020).

Effectiveness in Flea Control on Wild Rodents

- A study tested insect development inhibitors, including fluazuron (closely related to Flufenazine), for controlling fleas on sylvatic rodents. The study found effective reduction of flea loads, indicating potential applications of Flufenazine-like compounds in pest control (Davis et al., 2008).

Impact on Weed Management in Agriculture

- Studies on the efficacy of flumioxazin (similar to Flufenazine) in weed management in agricultural contexts like peanut farming have shown promising results. It minimized crop injury and effectively controlled various weeds, suggesting similar potential for Flufenazine compounds (Clewis et al., 2007).

Effects on Plant Anatomy Post Herbicide Application

- Investigations into the effects of herbicides like fluazifop (related to Flufenazine) on plant anatomy showed changes in leaf tissue even in the absence of visible toxicity symptoms. This implies that Flufenazine-related compounds may induce subtle anatomical changes in plants (Silva et al., 2017).

Interaction with Antagonists of Noradrenaline and Dopamine

- A study on neuroleptics, including Flufenazine, analyzed their activity as antagonists of noradrenaline and dopamine. It highlighted the varied adrenolytic and antidopamine activities of these neuroleptics, providing insights into their potential neurophysiological applications (Abramets et al., 1981).

Implications in Herbicide Use on Cassava Physiology

- Research assessing the sensitivity of cassava plants to herbicides, including those related to Flufenazine, provided insights into the effects of these herbicides on the photosynthetic apparatus and overall plant health (Ferreira et al., 2015).

Mecanismo De Acción

Diflovidazin, also known as Flufenzine, is a tetrazine selective miticide used against a wide range of mites . This article will delve into the various aspects of Diflovidazin’s mechanism of action.

Target of Action

Diflovidazin primarily targets mites, including those from the families Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae . The compound acts as a mite growth inhibitor, affecting CHS1 .

Mode of Action

Diflovidazin operates as a contact ovicide with selective translaminar activity . It inhibits the growth of mites by affecting CHS1 . This interaction with its targets leads to the disruption of the mites’ growth and development.

Pharmacokinetics

It is known that the compound is moderately mobile and has a medium potential for particle-bound transport . These properties may impact the bioavailability of Diflovidazin, influencing its effectiveness as a miticide.

Result of Action

The primary result of Diflovidazin’s action is the inhibition of mite growth . By affecting CHS1, Diflovidazin disrupts the normal development of mites, effectively controlling their populations and preventing infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflovidazin. For instance, the compound’s mobility and potential for particle-bound transport suggest that environmental conditions, such as soil composition and moisture levels, could impact its distribution and effectiveness . .

Safety and Hazards

Direcciones Futuras

Fluphenazine, the parent compound of Flufenzine, has been suggested for repurposing for cancer therapy. It has been found to reduce the viability of diverse cancer cell lines . These findings suggest that fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells .

Análisis Bioquímico

Biochemical Properties

Diflovidazin’s role in biochemical reactions primarily involves its interaction with mites. It acts as a mite growth inhibitor affecting CHS1

Cellular Effects

In a study conducted on zebrafish, Diflovidazin was found to have significant effects on hematopoietic stem cells (HSCs) . Exposure to Diflovidazin resulted in a reduction in the number of HSCs and their subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets . This was attributed to significant changes in the abnormal apoptosis and differentiation of HSCs .

Molecular Mechanism

The molecular mechanism of Diflovidazin’s action involves the TLR4/ NF-κB/ p53 pathway . It was found that the NF-κB/p53 pathway was responsible for the apoptosis of HSCs upon Diflovidazin exposure . The TLR4 protein, which was upstream of NF-κB signaling, played a vital role in Diflovidazin toxicology .

Temporal Effects in Laboratory Settings

The temporal effects of Diflovidazin have been studied in the context of its sublethal effects on the two-spotted spider mite Tetranychus urticae . The study found that Diflovidazin exposure led to a significant reduction in the female’s duration of maturation, oviposition period, and total fecundity .

Dosage Effects in Animal Models

The effects of Diflovidazin vary with different dosages in animal models. In a study on zebrafish, it was found that increasing doses of Diflovidazin led to a decrease in the number of HSCs and their subtypes .

Metabolic Pathways

Given its role as a mite growth inhibitor, it is likely that it interacts with metabolic pathways related to mite growth and development .

Transport and Distribution

It is known that Diflovidazin is moderately mobile and has a medium potential for particle-bound transport .

Subcellular Localization

Given its role as a mite growth inhibitor, it is likely that it localizes to areas of the cell involved in growth and development .

Propiedades

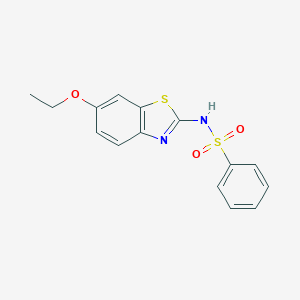

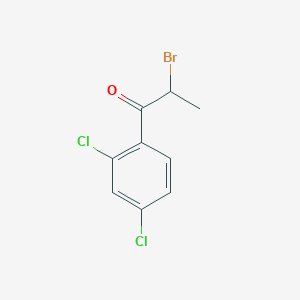

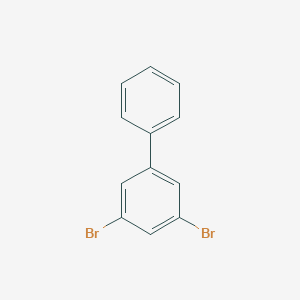

IUPAC Name |

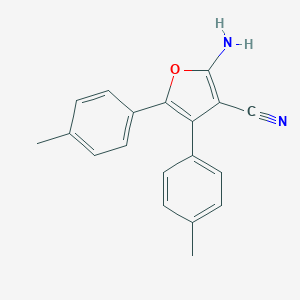

3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBHWUYHHJCADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057993 | |

| Record name | Diflovidazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162320-67-4 | |

| Record name | Diflovidazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162320-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflovidazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflovidazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOVIDAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flufenzine affect mite populations beyond direct lethality?

A1: this compound exhibits sublethal effects on Tetranychus urticae, impacting their population dynamics even at concentrations not immediately lethal. Studies show that exposure to this compound during the protonymph and deutonymph stages significantly reduces the net reproductive rate (R0) compared to control groups. [] This suggests that this compound disrupts mite development and reproduction, ultimately suppressing population growth. []

Q2: Is this compound effective against all life stages of mites?

A2: Research indicates that this compound demonstrates varying efficacy against different life stages of Tetranychus urticae. While it shows good activity against larval mites, its effect on adults is significantly lower. [] This highlights the importance of considering the target mite population's life stage when using this compound.

Q3: Are there any synergistic effects when this compound is combined with other pesticides?

A3: Yes, research suggests that this compound exhibits synergistic effects when combined with certain pesticides. For instance, a tank mix formulation of this compound and dicofol demonstrated significantly higher mortality rates against Polyphagotarsonemus latus compared to the individual applications of either acaricide. [] This highlights the potential for developing more effective acaricide formulations by strategically combining this compound with other active ingredients.

Q4: Does the application timing of this compound influence its efficacy?

A4: Applying this compound to pre-ovipositing Tetranychus urticae females resulted in a significant decrease in egg laying and overall fertility. [] This suggests that targeting mites before they reproduce can significantly impact their population growth and emphasize the importance of strategic timing for this compound application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)